1-(3,5-Difluorophenyl)piperidin-3-amine
Description
Properties
Molecular Formula |
C11H14F2N2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)piperidin-3-amine |
InChI |
InChI=1S/C11H14F2N2/c12-8-4-9(13)6-11(5-8)15-3-1-2-10(14)7-15/h4-6,10H,1-3,7,14H2 |
InChI Key |
ZZOJPVBXMIQUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=CC(=C2)F)F)N |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Yields
The following table summarizes key preparation methods, reagents, conditions, and typical yields reported in literature and patent documents.
| Preparation Method | Key Reagents | Solvent(s) | Catalyst/Base | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 3,5-Difluorobenzyl chloride, piperidin-3-amine | THF, DMF | Sodium hydride, K₂CO₃ | Reflux (~65-80°C) | 70-85 | Straightforward, moderate reaction time |
| Reductive Amination | 3,5-Difluorobenzaldehyde, piperidin-3-amine | Methanol, Ethanol | Pd/C or PtO₂, H₂ | Room temp to 50°C | 80-90 | High selectivity, mild conditions |
| Continuous Flow Synthesis | Same as above | Variable | Catalysts as above | Optimized flow | >90 | Industrial scale, optimized parameters |
Analytical and Purification Techniques
- Purification: Post-reaction mixtures are typically purified by recrystallization or chromatographic methods such as high-performance liquid chromatography (HPLC).
- Characterization: Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and purity.
- Enantiomeric Purity: For chiral variants, chiral HPLC or crystallization with resolving agents such as tartaric acid salts may be employed.
Research Findings and Process Optimization
- Catalyst Efficiency: Studies reveal that palladium on carbon catalysts provide high turnover numbers and selectivity in reductive amination steps, with minimal side reactions.
- Base Selection: Potassium carbonate offers a milder base environment compared to sodium hydride, reducing side-product formation in nucleophilic substitution.
- Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates in substitution reactions, while protic solvents favor reductive amination.
- Temperature Control: Maintaining reflux in substitution reactions ensures complete conversion, whereas lower temperatures in reductive amination preserve stereochemical integrity.
Summary Table of Representative Synthetic Routes
| Step | Reaction Type | Reagents & Catalysts | Conditions | Key Observations |
|---|---|---|---|---|
| 1 | Nucleophilic Substitution | 3,5-Difluorobenzyl chloride, piperidin-3-amine, NaH or K₂CO₃ | THF or DMF, reflux | Efficient C-N bond formation |
| 2 | Reductive Amination | 3,5-Difluorobenzaldehyde, piperidin-3-amine, Pd/C, H₂ | Methanol, room temp to 50°C | High yield, stereoselective |
| 3 | Purification | Crystallization, HPLC | Ambient conditions | High purity product |
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
1-(3,5-Difluorophenyl)piperidin-3-amine has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinoline-Based Analogs (Compound 9 and 10)
- Compound 9: 1-[3-(3,5-Difluorophenyl)quinolin-4-yl]piperidin-4-amine () Structural Differences: Incorporates a quinoline core instead of a standalone piperidine. The 3,5-difluorophenyl group is attached to the quinoline ring. Molecular Weight: Higher molecular weight (exact value unspecified) due to the quinoline scaffold, which may reduce oral bioavailability compared to simpler piperidine derivatives.
- Compound 10: 1-[6-Chloro-3-(3,5-difluorophenyl)quinolin-4-yl]piperidin-4-amine () Structural Differences: Adds a chlorine atom at the quinoline’s 6-position.
Trifluoromethyl-Containing Analogs (Compound 7)
- Compound 7 : N-(1-(3-(Benzyloxy)-5-(trifluoromethyl)phenyl)-1,1-difluoro-4-phenylbutan-2-yl)piperidin-1-amine ()
Aminopyrimidine Derivatives (ChEBI:43835)
- ChEBI:43835 : (3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)piperidin-3-amine ()
Pyrazole-3-amine Derivatives (Compound 5i)
- Compound 5i: N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-p-trifluoromethylphenyl-1H-pyrazole-3-carboxamide () Structural Differences: Utilizes a pyrazole ring with bulky tert-butyl and sulfonyl groups.
Key Research Findings and Implications
Fluorination vs. Chlorination : The 3,5-difluorophenyl group in the target compound offers balanced lipophilicity and metabolic stability, whereas chlorination (as in Compound 10) may prioritize potency at the expense of bioavailability .
Core Scaffold Flexibility: Quinoline hybrids (Compounds 9 and 10) demonstrate the importance of aromatic systems in antiviral activity, while pyrimidine or pyrazole cores () expand target versatility .
Synthetic Accessibility: The target compound’s simpler piperidine structure likely allows for easier synthesis compared to multi-step protocols for quinoline or trifluoromethyl derivatives .
Biological Activity
1-(3,5-Difluorophenyl)piperidin-3-amine is a chemical compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring substituted with a difluorophenyl group, which can significantly influence its pharmacological properties and interactions with biological targets. Research on this compound primarily focuses on its effects in pharmacology, particularly in relation to neurotransmitter modulation and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-(3,5-Difluorophenyl)piperidin-3-amine can be represented as follows:
This structure showcases the piperidine core, which is a common scaffold in many biologically active molecules. The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of the compound, factors that are crucial in drug design.
The biological activity of 1-(3,5-Difluorophenyl)piperidin-3-amine is thought to involve interactions with various neurotransmitter systems. Preliminary studies suggest it may modulate serotonin and dopamine pathways, which are relevant for mood regulation and disorders such as depression and anxiety. Additionally, the compound may interact with specific receptors or enzymes, leading to diverse pharmacological effects.
Pharmacological Effects
Research indicates that 1-(3,5-Difluorophenyl)piperidin-3-amine exhibits significant biological activity in several areas:
- Neurotransmitter Modulation : Influences neurotransmitter systems, potentially affecting mood and behavior.
- Antidepressant Activity : Initial studies suggest its potential role as an antidepressant due to its interaction with monoamine systems.
Case Studies
Several studies have explored the biological activity of similar piperidine derivatives, providing insights into the potential effects of 1-(3,5-Difluorophenyl)piperidin-3-amine.
- Study on Antidepressant Effects : A study evaluated the effects of various piperidine derivatives on serotonin reuptake inhibition. The results indicated that compounds with similar structures exhibited varying degrees of antidepressant-like activity in animal models .
- Neuroprotective Properties : Another study focused on the neuroprotective effects of piperidine derivatives against oxidative stress. The findings suggested that certain substitutions could enhance protective mechanisms against neurodegeneration .
Comparative Analysis
To better understand the biological activity of 1-(3,5-Difluorophenyl)piperidin-3-amine, a comparison with related compounds is useful:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(4-Fluorophenyl)piperidin-4-amine | Similar piperidine structure | Antidepressant effects |
| 2-(4-Methoxyphenyl)piperidin-2-amine | Variants in substituents | Analgesic properties |
| N-Methylpiperidin-3-amines | Basic piperidine framework | Neuroprotective effects |
This table highlights how structural variations can lead to different biological activities among piperidine derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,5-Difluorophenyl)piperidin-3-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution, where 3,5-difluorobenzyl chloride reacts with a piperidine precursor. A base (e.g., NaH or K₂CO₃) in polar aprotic solvents (e.g., THF or DMF) under reflux is critical for optimal yield . Purification often involves column chromatography or recrystallization.
- Key Considerations : Temperature control (60–80°C) minimizes side reactions like over-alkylation. Solvent choice affects reaction kinetics; DMF accelerates reactivity but may require stricter moisture control .
Q. How does the 3,5-difluorophenyl group influence the compound's physicochemical properties?
- Methodology : Fluorine atoms enhance lipophilicity (logP ~2.5–3.0) and metabolic stability. Computational modeling (e.g., DFT) predicts increased binding affinity to hydrophobic enzyme pockets. Experimental data from HPLC-MS and logP assays validate these predictions .
- Key Data : The difluorophenyl group elevates the compound’s melting point (~150–160°C) compared to non-fluorinated analogs, as observed in DSC analysis .
Advanced Research Questions
Q. How can enantiomeric resolution of 1-(3,5-Difluorophenyl)piperidin-3-amine be achieved, and what chiral stationary phases are effective?
- Methodology : Chiral HPLC using amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) resolves enantiomers. Optical rotation and CD spectroscopy confirm configuration .
- Challenges : Baseline separation requires fine-tuning mobile phase polarity. Racemization risks during synthesis necessitate low-temperature amidation steps .
Q. What strategies mitigate contradictory data in receptor binding assays for this compound?
- Methodology : Contradictions in IC₅₀ values (e.g., serotonin vs. dopamine receptors) arise from assay conditions. Standardize protocols:
- Use radioligand binding (³H-labeled antagonists) with consistent membrane preparation.
- Control for pH (7.4) and ionic strength (150 mM NaCl).
- Case Study : Discrepancies in κ-opioid receptor affinity (Ki = 50 nM vs. 120 nM) were traced to differences in GTPγS concentration .
Q. How does fluorination at the 3,5-positions impact metabolic stability in hepatic microsomes?
- Methodology : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies metabolites. Fluorine reduces CYP450-mediated oxidation, extending half-life (t₁/₂ = ~45 min vs. ~15 min for non-fluorinated analog) .
- Key Finding : The 3,5-difluoro motif blocks para-hydroxylation, a common metabolic pathway for phenylpiperidines .
Methodological Guidance
Q. What analytical techniques are most effective for characterizing this compound and its impurities?
- Techniques :
- NMR : ¹⁹F NMR (δ = -110 to -115 ppm) confirms fluorine substitution.
- HRMS : Exact mass (m/z 242.1321 [M+H]⁺) verifies molecular formula (C₁₁H₁₃F₂N₂).
- HPLC-PDA : Detects impurities (<0.5%) using C18 columns and acetonitrile/water gradients .
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Approach :
Synthesize derivatives with varied substituents (e.g., -CF₃, -OCH₃) at the phenyl ring.
Test in vitro binding assays (e.g., μ-opioid, serotonin transporters).
Use QSAR models to correlate electronic parameters (Hammett σ) with activity .
- Example : Replacing fluorine with chlorine reduced selectivity for σ-1 receptors by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
